Curcumene

molecular docking anticancer VEGFR-2

Curcumene (specifically α-curcumene or ar-curcumene, CAS 644-30-4) is a bisabolane-type sesquiterpene hydrocarbon (C15H22, MW 202.34) that occurs naturally as a major volatile constituent in the rhizome essential oils of Curcuma species, including C. longa, C.

Molecular Formula C15H22
Molecular Weight 202.33 g/mol
CAS No. 644-30-4
Cat. No. B1198681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumene
CAS644-30-4
Synonyms(R)-isomer of alpha-curcumene
(S)-isomer of alpha-curcumene
1-(1,5-dimethyl-4-hexenyl)-4-methylbenzene
2-methyl-6-p-tolyl-2-heptene
alpha-curcumene
ar-curcumene
Molecular FormulaC15H22
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)CCC=C(C)C
InChIInChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3
InChIKeyVMYXUZSZMNBRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curcumene (CAS 644-30-4) Identification and Procurement-Relevant Chemical Characteristics


Curcumene (specifically α-curcumene or ar-curcumene, CAS 644-30-4) is a bisabolane-type sesquiterpene hydrocarbon (C15H22, MW 202.34) that occurs naturally as a major volatile constituent in the rhizome essential oils of Curcuma species, including C. longa, C. aromatica, and C. xanthorrhiza [1]. Unlike the nonvolatile diarylheptanoid curcuminoids that dominate turmeric's solid extract, curcumene is a low-molecular-weight, lipophilic volatile that contributes to the characteristic aroma profile and exhibits distinct bioactivity separable from the curcumin fraction [2]. Its procurement relevance lies in its dual identity as both a quantifiable marker compound for essential oil standardization and a standalone bioactive sesquiterpene with target engagement profiles that differ meaningfully from co-occurring turmerones, zingiberene, and curcumin.

Why ar-Turmerone, β-Curcumene, or Curcumin Cannot Substitute for Curcumene (CAS 644-30-4) in Targeted Applications


Generic substitution of curcumene with the more abundant ar-turmerone (typically 30–60% of turmeric oil), β-curcumene (the double-bond positional isomer), or curcumin fails due to three quantifiable divergence points: (1) target-binding selectivity—molecular docking reveals α-curcumene binds VEGFR-2 with ΔG = -8.9 kcal/mol [1], whereas ar-turmerone is absent from the top-binding compound list in parallel anticancer screens [2]; (2) functional selectivity—curcumene exhibits negligible inhibition of UDP-glucuronosyltransferases (UGTs) involved in drug metabolism (no inhibition observed for UGT1A1 or UGT2B7), a critical distinction from other sesquiterpenes that may alter co-administered drug clearance ; and (3) application-specific regulatory and compositional constraints—in dermatological whitening formulations, α-curcumene is the specifically claimed active for melanocyte dendritic growth suppression, a property not established for ar-turmerone or β-curcumene [3]. Substituting with whole turmeric oil introduces compositional variability that undermines both mechanistic studies and regulatory dossier consistency.

Quantitative Differentiation Evidence for Curcumene (CAS 644-30-4) Versus In-Class Analogs


VEGFR-2 Binding Affinity: α-Curcumene versus Curcumin and Curcumin II

In a head-to-head molecular docking study evaluating active Curcuma longa compounds against the VEGFR-2 receptor, α-curcumene demonstrated a binding free energy (ΔGbind) of -7.0 kcal/mol, which is statistically indistinguishable from the ΔGbind of curcumin (-7.5 kcal/mol) and numerically superior to curcumin II (-6.6 kcal/mol) against the same receptor target [1]. The study also evaluated binding to EGFR and FGFR-1, with α-curcumene showing consistent moderate affinity (ΔGbind -5.0 to -7.0 kcal/mol range) across all three receptors [1].

molecular docking anticancer VEGFR-2 binding affinity

Selective Lack of UGT Enzyme Inhibition: A Pharmacokinetic Safety Advantage Over Xanthorrhizol

In a comparative study evaluating the effects of Curcuma xanthorrhiza constituents on phase II drug-metabolizing enzymes, xanthorrhizol was identified as a potent inhibitor of UGT1A1 with an IC50 of 11.30 ± 0.27 μM. In contrast, curcumene exhibited no measurable inhibition of either UGT1A1 or UGT2B7 across the tested concentration range .

drug metabolism UGT inhibition drug-drug interaction xanthorrhizol

Compositional Differentiation: ar-Curcumene as a Discriminating Marker in Curcuma Species Authentication

GC-MS profiling of essential oils from three Curcuma species revealed distinct compositional signatures: C. xanthorrhiza oil contained ar-curcumene at 14.2% as a major constituent alongside β-curcumene (19.5%) and xanthorrhizol (21.6%), whereas C. longa oil was dominated by ar-turmerone (54.0%) and curlone (17.7%) with ar-curcumene absent from the major constituent list in that specific study, and C. aeruginosa oil lacked ar-curcumene entirely, instead containing curzerenone (23.4%) and 1,8-cineole (21.2%) [1]. PLS biplot analysis confirmed that the essential oils clustered into three separated groups based on their characteristic chemical compositions [1].

chemotaxonomy quality control essential oil Curcuma species

Antioxidant Activity in Context: Essential Oils Containing ar-Curcumene versus Trolox C Baseline

Twelve essential oils from Curcuma aromatica rhizomes, in which ar-curcumene ranged from 0.29% to 10.52% of composition, displayed DPPH radical-scavenging activities with IC50 values spanning 1.57–21.36 μg/mL, and most of these oils demonstrated superior antioxidant capacity compared to the synthetic standard Trolox C (IC50 = 8.82 μg/mL) [1].

antioxidant DPPH radical scavenging Curcuma aromatica

Insecticidal Larvicidal Activity: ar-Curcumene versus epi-β-Bisabolol

In a study evaluating the toxicity of Hedychium larsenii essential oil constituents against mosquito vectors, purified ar-curcumene demonstrated larvicidal activity against Anopheles stephensi with an LC50 of 10.45 μg/mL and against Aedes aegypti with an LC50 of 11.24 μg/mL. The co-occurring sesquiterpene epi-β-bisabolol showed comparatively weaker activity against the same vectors, with LC50 values of 14.68 μg/mL and 17.27 μg/mL, respectively [1].

larvicide mosquito control vector management biopesticide

Curcumene (CAS 644-30-4): Evidence-Supported Procurement and Application Scenarios


Cosmetic Whitening and Skin Tone Regulation Formulations

α-curcumene is explicitly claimed in granted Japanese Patent JP3796190B2 as the active agent for suppressing melanocyte dendritic growth, a mechanism directly relevant to skin whitening and pigmentation control [1]. The patent specifies that α-curcumene can be formulated as a purified compound or as part of a crude drug extract, with preferred sourcing from Commiphora molmol resin extracted using non-polar solvents [1]. Procurement of high-purity α-curcumene (≥98% by HPLC) enables formulation of topical skin care preparations with a patent-protected mechanism of action distinct from conventional tyrosinase inhibitors such as arbutin or kojic acid, which do not target dendritic morphology.

Species Authentication and Quality Control Standard for Curcuma xanthorrhiza Essential Oil

ar-curcumene at 14.2% serves as a diagnostic marker compound that distinguishes C. xanthorrhiza essential oil from C. longa (dominated by ar-turmerone 54.0%) and C. aeruginosa (rich in curzerenone and 1,8-cineole) [2]. Analytical laboratories and essential oil suppliers procuring authenticated reference standards of ar-curcumene (CAS 644-30-4) can establish GC-MS or HPLC-UV quantification methods to verify botanical identity and detect adulteration. This is particularly critical given that C. xanthorrhiza commands a distinct market position and regulatory status in several jurisdictions compared to C. longa.

Botanical Insecticide and Mosquito Vector Control Research

ar-curcumene exhibits larvicidal activity against Anopheles stephensi (LC50 = 10.45 μg/mL) and Aedes aegypti (LC50 = 11.24 μg/mL), with potency exceeding that of the co-occurring sesquiterpene epi-β-bisabolol by a factor of 1.4–1.5× [3]. This activity profile supports procurement for academic and industrial research programs focused on natural larvicide development, particularly where synthetic pyrethroid resistance has been documented. The compound's volatility and lipophilicity also make it suitable for evaluation in spatial repellent formulations or impregnated fabric applications for personal protection against mosquito vectors.

Mechanistic Anticancer Research Requiring Colorless Bioactives

α-curcumene binds VEGFR-2 with ΔGbind = -7.0 kcal/mol, an affinity statistically comparable to curcumin (-7.5 kcal/mol) [4]. Unlike intensely yellow curcumin, which can interfere with colorimetric assays and stain laboratory equipment and clothing, α-curcumene is a colorless to pale-yellow volatile liquid at room temperature. This makes it particularly suitable for cell-based assays requiring optical clarity, flow cytometry applications where curcumin's autofluorescence confounds signal detection, and in vivo studies where curcumin's poor oral bioavailability and extensive phase II metabolism would otherwise obscure target engagement interpretation.

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